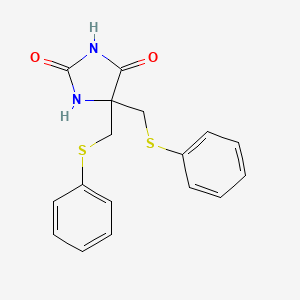
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione is an organic compound characterized by the presence of two phenylthio groups attached to a 2,4-imidazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione typically involves the reaction of 2,4-imidazolidinedione with phenylthiomethylating agents under controlled conditions. One common method includes the use of phenylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Nucleophiles such as amines or alkoxides; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione involves its interaction with molecular targets through the phenylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The compound may also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: A compound with similar structural features but different functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with phenylthio groups but different core structure.
Uniqueness
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione is unique due to its specific combination of phenylthio groups and imidazolidinedione core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
142979-95-1 |
|---|---|
Molecular Formula |
C17H16N2O2S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
5,5-bis(phenylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S2/c20-15-17(19-16(21)18-15,11-22-13-7-3-1-4-8-13)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) |
InChI Key |
DXPZKTAXAOUGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2(C(=O)NC(=O)N2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















